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molecular formula C16H11BrN2 B372626 2-Bromo-4,6-diphenylpyrimidine CAS No. 56181-49-8

2-Bromo-4,6-diphenylpyrimidine

Cat. No. B372626
M. Wt: 311.18g/mol
InChI Key: GPGIIKKUKINTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217570B2

Procedure details

48% HBr 50 mL was added to 11 g (44 mmol) of 2-amino-4,6-diphenylpyrimidine and stirred. The solution was cooled down to −20° C., and 8.5 g (53 mmol) of bromine was dropwise added thereto. Further, 3.1 g (44 mmol) of sodium nitrite was dropwise added thereto. The solution was stirred for 3 hours while elevating the temperature up to room temperature. After finishing the reaction, the solution was extracted with ethyl acetate, and the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 11 g (yield: 82%) of 2-bromo-4,6-diphenylpyrimidine.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1.[Br:20]Br.N([O-])=O.[Na+]>Br>[Br:20][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
up to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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